N'-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide typically involves the reaction of 4-(2,5-dimethylpyrrol-1-yl)benzoic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl or pyrrole moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its antitubercular properties and potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of N’-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide involves its interaction with specific enzymes and molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival. The compound binds to the active sites of these enzymes, thereby disrupting their normal function and leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide analogs: These compounds share a similar core structure and have been studied for their antimicrobial properties.
1,3,4-Oxadiazoles: These heterocycles are also known for their biological activities and can be derived from similar synthetic routes.
Uniqueness
N’-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide stands out due to its dual inhibition of dihydrofolate reductase and enoyl ACP reductase, making it a promising candidate for developing new antibacterial agents .
Properties
IUPAC Name |
N'-acetyl-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-10-4-5-11(2)18(10)14-8-6-13(7-9-14)15(20)17-16-12(3)19/h4-9H,1-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZBJMSILUZFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(=O)NNC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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